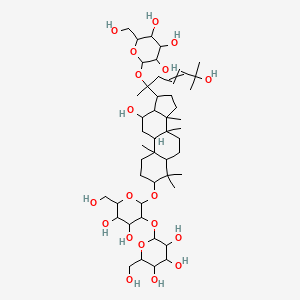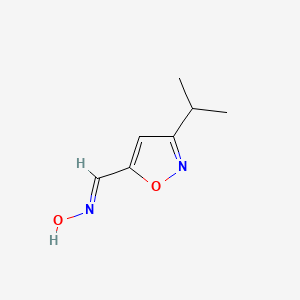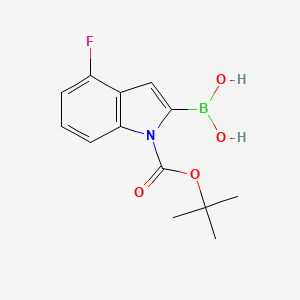
(2,6-二溴-4-氟苯基)甲醇
描述
“(2,6-Dibromo-4-fluorophenyl)methanol” is a chemical compound with the molecular formula C7H5Br2FO and a molecular weight of 283.92 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “(2,6-Dibromo-4-fluorophenyl)methanol” consists of a phenyl ring substituted with two bromine atoms, one fluorine atom, and a methanol group . The exact spatial configuration can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
“(2,6-Dibromo-4-fluorophenyl)methanol” is a solid at room temperature . Other physical and chemical properties such as solubility, boiling point, and specific optical rotation are not provided in the available resources .科学研究应用
有机合成与催化
一项研究强调了钯催化的 C-H 卤化相对于传统方法制备多取代芳烃的优势,展示了更温和的条件、更高的产率、更好的选择性和实用性 (孙、孙和饶,2014)。这表明卤代苯甲醇在促进多种化学反应中的效用。
材料科学
电化学研究探索了三溴苯酚在甲醇中的氧化,导致了各种单体和二聚体烷氧基衍生物 (马尔科娃、库切罗娃、斯科帕洛娃和巴尔塔克,2015)。这展示了卤代苯甲醇在合成在环境化学和材料科学中有潜在应用的化合物中的作用。
光物理研究
对特定化合物中双重荧光的研究揭示了关于构象变化和聚集效应的重要发现,这些变化和聚集效应可以由溶剂环境诱导,从而深入了解分子相互作用以及使用荧光光谱快速分析构象变化的潜力 (马特维朱克、卡明斯基、戈雷茨基、卢德维祖克、涅维亚多米、马科夫斯基和加戈斯,2015)。
分析化学
醇与氟苯基乙炔的相互作用已经得到研究,表明甲醇如何形成包含氢键的络合物。这项研究有助于理解氢键和分子识别的细微差别 (迈蒂、迈蒂和帕特瓦里,2011)。
晶体学与分子结构
晶体学分析提供了对分子结构的详细见解,包括分子排列和分子间相互作用。此类研究对于设计具有特定性质的材料和理解分子功能的结构基础至关重要 (姜、金、朴和金,2015)。
作用机制
安全和危害
“(2,6-Dibromo-4-fluorophenyl)methanol” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
未来方向
属性
IUPAC Name |
(2,6-dibromo-4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRVRSIZRGCUQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CO)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dibromo-4-fluorophenyl)methanol | |
CAS RN |
1346674-69-8 | |
| Record name | (2,6-Dibromo-4-fluorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tetradecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]p yrimidin-9-yl Ester](/img/structure/B591438.png)



![(1R,3S)-3-[[(E)-Tetrahydro-2-oxothiophene-3-ylidene]methyl]-2,2-dimethylcyclopropanecarboxylic acid benzyl ester](/img/structure/B591447.png)

![N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591451.png)
![1h,3h-[1,3,5]Oxadiazepino[5,6-a]benzimidazole](/img/structure/B591452.png)
![[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B591456.png)



